

# An In-depth Technical Guide to the Discovery and Development of Quizartinib (AC220)

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## Compound of Interest

Compound Name: AC220;Quizartinib

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## Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.[2] The most common of these are internal tandem duplication (FLT3-ITD) mutations, found in about 25% of AML cases, which lead to constitutive activation of the kinase and are associated with a poor prognosis, increased relapse rates, and reduced overall survival.[2] This has made the FLT3 receptor a critical therapeutic target. Quizartinib (AC220) is a potent, selective, second-generation FLT3 inhibitor developed to address this need, representing a significant advancement in targeted therapy for FLT3-ITD positive AML.[3]

## Discovery and Lead Optimization

Quizartinib was developed by Ambit Biosciences as a highly potent and selective FLT3 inhibitor. The discovery process involved screening for compounds that could effectively target the FLT3 kinase. Quizartinib emerged as a lead candidate due to its high affinity and selectivity.[4][5] It is a type II kinase inhibitor, which stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[6] This binding mode, distinct from type I inhibitors, prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent

autophosphorylation.[6] The core chemical structure, an imidazo[2,1-b]benzothiazole scaffold coupled with a diaryl urea moiety, is crucial for its high-affinity interaction with the kinase.[6]

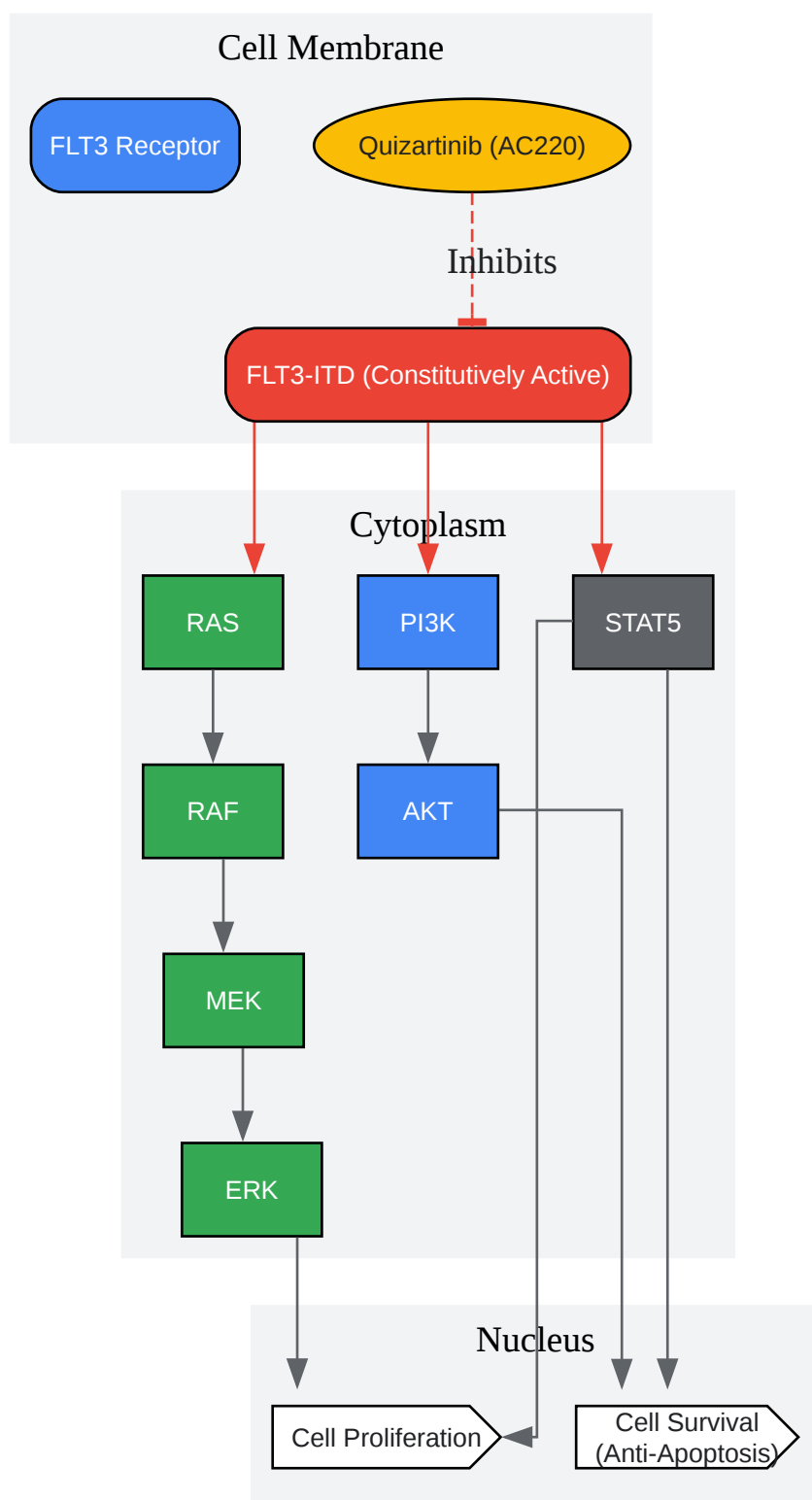
## Mechanism of Action

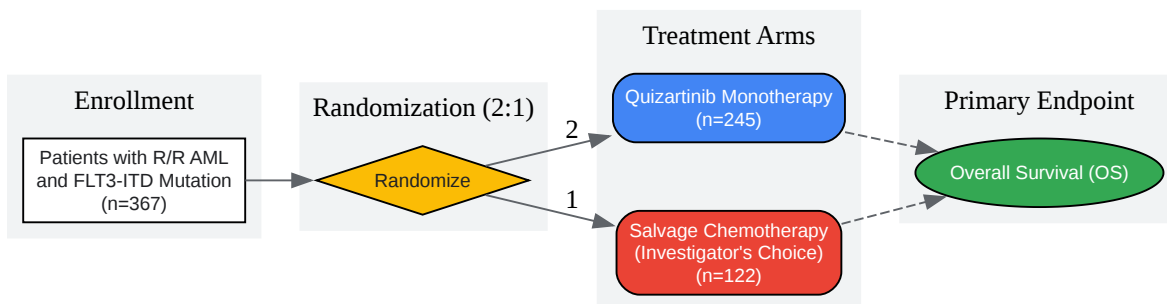
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a key role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[7] In wild-type cells, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling.[1] However, FLT3-ITD mutations cause ligand-independent, constitutive activation of the kinase.[7][8]

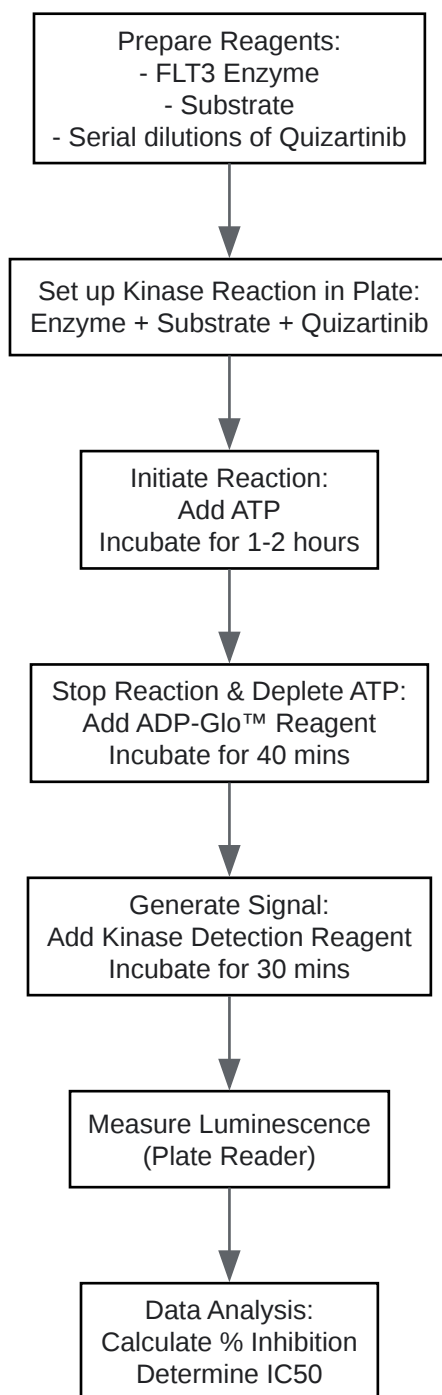
This aberrant signaling activates multiple downstream pathways, primarily:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[1][8]
- PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[1][8]
- STAT5 Pathway: Contributes to cell proliferation and survival.[1][7]

Quizartinib selectively binds to the ATP-binding site of the FLT3 receptor in its inactive conformation, preventing phosphorylation.[8][9] This action blocks the downstream signaling cascades, leading to the inhibition of proliferation and the induction of apoptosis in FLT3-ITD positive leukemia cells.[6][8]







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